5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide
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Overview
Description
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is a chemical compound with the molecular formula C17H11BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a naphthamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the naphthalene derivative and the difluoromethoxyphenylamine.
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using halide salts or organometallic reagents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding naphthylamine.
Substitution: Formation of various substituted naphthamide derivatives.
Scientific Research Applications
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(difluoromethoxy)pyridine
- 5-bromo-2-(difluoromethoxy)pyrimidine
- 2-bromo-3-difluoromethoxy-5-fluoropyridine
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide is unique due to its naphthamide structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C18H12BrF2NO2 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
InChI Key |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Origin of Product |
United States |
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